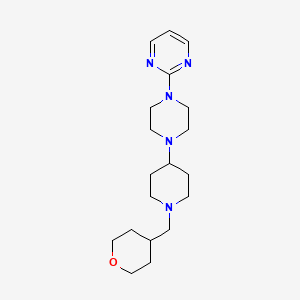

2-(4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-[4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O/c1-6-20-19(21-7-1)24-12-10-23(11-13-24)18-2-8-22(9-3-18)16-17-4-14-25-15-5-17/h1,6-7,17-18H,2-5,8-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXKYLOLDLCQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=CC=N3)CC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body.

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other piperazine derivatives, which are known to have a wide range of biological activities.

Biochemical Pathways

Piperazine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways.

Biological Activity

The compound 2-(4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 304.44 g/mol. The compound features a pyrimidine core substituted with piperazine and piperidine rings, along with a tetrahydro-2H-pyran moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and piperazine rings have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that pyrimidine-based compounds could effectively induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

Compounds related to this compound have also been evaluated for antimicrobial activity. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, potentially due to their ability to disrupt bacterial cell wall synthesis or function .

Neuropharmacological Effects

The piperidine and piperazine components suggest potential neuropharmacological effects. Some studies have explored the use of similar compounds in treating neurological disorders such as anxiety and depression. The mechanism often involves modulation of neurotransmitter systems, particularly serotonergic and dopaminergic pathways .

Case Studies

- Anticancer Efficacy : A recent investigation assessed the efficacy of a structurally similar compound in inhibiting proliferation in human breast cancer cells (MCF-7). The study reported an IC50 value of 12 µM, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : In a study examining various derivatives, one analog demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing promising antibacterial properties .

- Neuropharmacological Assessment : A behavioral study using rodent models indicated that administration of a related compound resulted in reduced anxiety-like behaviors in the elevated plus maze test, suggesting potential anxiolytic effects .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, leading to altered synaptic transmission.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazin-1-yl)pyrimidine is . The structure features a pyrimidine core substituted with piperazine and piperidine moieties, which are known for their biological activity. The tetrahydro-2H-pyran moiety enhances the lipophilicity and potential bioavailability of the compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to pyrimidine derivatives. For instance, derivatives containing piperazine and piperidine rings have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .

Antiviral Properties

Compounds structurally similar to this compound have been evaluated for their efficacy against viral infections, particularly HIV. Research indicates that these compounds can inhibit reverse transcriptase, a critical enzyme for viral replication, thus providing a basis for their development as antiviral agents .

Neuroprotective Effects

Piperidine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The incorporation of tetrahydro-pyran units may enhance the ability of these compounds to cross the blood-brain barrier, facilitating their action on central nervous system targets .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | The compound exhibited IC50 values in low micromolar range against breast cancer cell lines. |

| Study B | Investigate antiviral activity | Showed significant inhibition of HIV replication with EC50 values in nanomolar range. |

| Study C | Assess neuroprotective effects | Demonstrated reduction in neuronal cell death in models of oxidative stress. |

Chemical Reactions Analysis

Formation of Pyrimidine Derivatives

Pyrimidine derivatives are often synthesized via condensation of enaminones with phenylguanidines under microwave irradiation . For example:

-

Reagents : Phenylguanidines, microwave conditions

-

Reaction : Enaminones react with phenylguanidines to form pyrimidines via cyclocondensation.

-

Example : Conversion of tert-butyl methyl(4-methyl-5-pentanoylthiazol-2-yl)carbamate to pyrimidines using DMF-DMA .

Substitution Patterns

Substituted pyrimidines, such as 2,4,5-trisubstituted pyrimidines, are synthesized using:

-

Reagents : Thiazole precursors, DMF-DMA, or chloroacetone

-

Reaction : Thiazole rings undergo cyclization with chloroacetone to form intermediates, followed by condensation with guanidines .

Table 1: Key Reactions for Pyrimidine Core Formation

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Cyclocondensation | Phenylguanidines, microwave | Pyrimidine derivatives |

| Thiazole cyclization | Chloroacetone, DMF-DMA | Thiazole intermediates |

Piperazine-Piperidine Coupling

The piperazine and piperidine rings are connected via a methylene bridge.

Piperidine Substitution

The piperidine ring is substituted with a tetrahydro-2H-pyran-4-yl group via alkylation:

-

Reagents : Tetrahydro-2H-pyran-4-yl methanol, piperidine, acid/base catalysts

-

Reaction : Alkylation of piperidine with the pyran-derived alcohol forms the substituted piperidine .

Table 2: Piperazine-Piperidine Coupling Steps

| Step | Reagents/Conditions | Product Type |

|---|---|---|

| SNAr reaction | Halopyridines, piperazine, base | Piperazine intermediates |

| Hydrogenation | Catalytic hydrogenation | Reduced piperazine |

| Alkylation | Pyran-derived alcohol, acid/base | Substituted piperidine |

Tetrahydro-2H-pyran-4-yl Group Attachment

The tetrahydro-2H-pyran-4-yl group is commonly introduced via:

-

Alkylation : Methylation of tetrahydro-2H-pyran-4-ol with methyl halides to form tetrahydro-2H-pyran-4-yl methanol .

-

Coupling : Subsequent attachment to the piperidine ring via nucleophilic substitution or alkylation .

Final Assembly

The full compound is assembled by coupling the substituted piperidine to piperazine and attaching the pyrimidine moiety:

-

Piperazine-Piperidine Coupling : The substituted piperidine is linked to piperazine via alkylation or coupling reagents.

-

Pyrimidine Substitution : The pyrimidine core is substituted at the 2-position with the piperazine-piperidine group.

Key Analytical Data

| Property | Value/Method |

|---|---|

| Molecular Formula | C₂₀H₃₃N₅O |

| Molecular Weight | 345.51 g/mol |

| NMR (Key Peaks) | Piperazine (2.45–2.49 ppm), pyran (3.55 ppm) |

| Mass Spec (HR-MS) | [M + H]⁺ = 346.26 m/z |

Biological Relevance

This compound is structurally analogous to known phosphodiesterase inhibitors (e.g., PDE4 inhibitors) and anticancer agents . The tetrahydro-2H-pyran-4-yl group enhances selectivity for biological targets, as seen in venetoclax derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazin-1-yl)pyrimidine, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis is typically required, involving:

- Coupling reactions : Use catalysts like p-toluenesulfonic acid for condensation steps (e.g., one-pot synthesis of pyrimidine derivatives) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity in nucleophilic substitutions .

- Temperature control : Maintain 60–80°C for imine formation and 0–5°C for sensitive intermediates to prevent side reactions .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention time comparison with standards is critical .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Approach :

- Dose-response profiling : Use standardized assays (e.g., PI3K inhibition IC₅₀ comparisons) to account for variability in cell lines or enzyme sources .

- Structural analogs analysis : Compare functional group modifications (e.g., tetrahydro-2H-pyran vs. phenyl substituents) to identify activity determinants .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from PubChem and independent studies, controlling for assay conditions .

Q. What experimental strategies are recommended for elucidating the compound’s 3D structure and binding mode with biological targets?

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., PI3K p110α) using vapor diffusion methods (20% PEG 3350, pH 7.4) .

- Molecular docking : Employ software like AutoDock Vina with force fields (AMBER) to predict binding poses; validate with mutagenesis studies .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized receptors on CM5 chips .

Q. How can researchers design assays to evaluate the compound’s selectivity against off-target enzymes or receptors?

- Panel screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits .

- Counter-screens : Use HEK293 cells transfected with unrelated GPCRs to rule out non-specific modulation .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution to identify selectivity-determining residues .

Methodological Guidance for Data Interpretation

Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties and drug-likeness?

- ADMET prediction : Use SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (<140 Ų), and bioavailability scores .

- CYP450 inhibition : Simulate metabolism with StarDrop’s IsoCyp module to prioritize derivatives with minimal hepatic toxicity .

- Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to assess target binding stability under physiological conditions .

Q. How should researchers address discrepancies in synthetic yields reported for analogous piperazine-pyrimidine derivatives?

- Reaction monitoring : Track intermediates via TLC (silica GF254, ethyl acetate/hexane) or in-situ IR spectroscopy (e.g., carbonyl peak at ~1700 cm⁻¹) .

- Catalyst screening : Test Brønsted acids (e.g., HCl vs. p-TsOH) to optimize cyclization steps; yields may vary by 15–20% depending on protonation efficiency .

- Scale-up protocols : Apply DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, mixing rate) causing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.